molecular formula C31H33F3N2O5S B575369 Tipranavir isomer CAS No. 174590-27-3

Tipranavir isomer

Cat. No.: B575369
CAS No.: 174590-27-3
M. Wt: 602.669
InChI Key: SUJUHGSWHZTSEU-SETSBSEESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tipranavir isomer is a chemical analog of Tipranavir (PNU-140690), a well-characterized, non-peptidic protease inhibitor approved for the treatment of HIV infection . The parent compound, Tipranavir, is specifically noted for its potent activity against a wide spectrum of multi-protease inhibitor (PI)-resistant HIV-1 variants, making it a critical tool for researching drug-resistant viruses . Its unique value in research stems from a dual mechanism of action, where it not only inhibits the enzymatic activity of the HIV-1 protease but also blocks the dimerization of the protease subunits, a function that may be differently modulated in its isomeric forms . The primary research applications of Tipranavir and its isomers include the study of advanced antiviral mechanisms, investigation of resistance pathways in highly treatment-experienced HIV strains, and structural biology studies exploring inhibitor binding to mutant proteases . Tipranavir contains a sulfonamide moiety, and its metabolism is primarily mediated by the CYP3A4 enzyme . This product is provided for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

174590-27-3

Molecular Formula

C31H33F3N2O5S

Molecular Weight

602.669

IUPAC Name

N-[3-[(1S)-1-[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-propyl-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide

InChI

InChI=1S/C31H33F3N2O5S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,36-37H,3-4,15-17,19H2,1-2H3/t25-,30+/m0/s1

InChI Key

SUJUHGSWHZTSEU-SETSBSEESA-N

SMILES

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4

Origin of Product

United States

Chemical Synthesis and Analog Design Strategies for Tipranavir Isomers

Synthetic Pathways for Tipranavir (B1684565) and its Stereoisomers

Tipranavir is characterized by specific stereochemical configurations at two key centers, designated as (1R, 6R) wikipedia.orghres.cawikidoc.org. The development of its synthesis has evolved from early medicinal chemistry routes that employed chiral auxiliaries, such as chiral oxazolidinones, to control stereochemistry, to more efficient commercial processes utilizing asymmetric hydrogenation wikipedia.org. The synthesis is generally described as convergent and scalable, suitable for large-scale production researchgate.netacs.org.

Design and Synthesis of Novel Tipranavir Analogs

The inherent potency of Tipranavir against drug-resistant HIV strains has spurred research into designing and synthesizing novel analogs with potentially improved characteristics or activity against emerging resistance mutations. These efforts often focus on modifying key structural motifs, including the sulfonamide group and the heterocyclic core.

Sulfonamide-Based Derivatives and Their Biological Evaluation

The sulfonamide moiety is a critical component of Tipranavir's structure and contributes significantly to its potent HIV protease inhibitory activity researchgate.netacs.org. Research has explored the incorporation of sulfonamide functionalities into various scaffolds to develop new antiviral agents. Sulfonamide-containing tetronic acids, for example, have been synthesized as structural analogs of Tipranavir, demonstrating structure-dependent anti-HIV activity researchgate.net. These tetronic acid derivatives, when appropriately substituted at the C-5 position with non-hydrogen residues, have shown notable antiviral efficacy against HIV strains researchgate.net.

Furthermore, sulfonamides as a class are recognized for their broad pharmacological activities, including antiviral properties, with several clinically used HIV protease inhibitors, such as Amprenavir and Tipranavir, featuring sulfonamide groups researchgate.net. Studies have systematically modified these sulfonamide-containing structures, investigating their impact on antiviral potency and resistance profiles researchgate.netacs.org. For instance, replacing Tipranavir's dihydropyrone core with a 1,3-cyclohexanedione (B196179) ring in synthesized analogs resulted in compounds with excellent HIV protease inhibition eurekaselect.com. More recently, Tipranavir analogs have been investigated as potential inhibitors of the SARS-CoV-2 main protease, with some derivatives exhibiting superior in vitro protease inhibition compared to Tipranavir itself nih.gov.

Tetronic Acid Analogues for Antiviral Activity

Tetronic acids, or 4-hydroxy-2(5H)-furanones, and their derivatives represent a class of compounds explored in the context of antiviral drug design, particularly as structural relatives to Tipranavir researchgate.netacs.org. These heterocyclic compounds have been utilized as intermediates in the synthesis of various bioactive molecules, including those with anti-HIV properties researchgate.net. The synthesis of tetronic acid derivatives has been achieved through several pathways, often involving cyclization reactions or modifications of existing tetronic acid structures researchgate.netacs.org. Research has demonstrated that sulfonamide-containing tetronic acids, designed as analogs of Tipranavir, can display significant structure-dependent anti-HIV activity, highlighting the potential of this scaffold in antiviral drug discovery researchgate.net.

Structural Modifications and Structure-Activity Relationship (SAR) Studies on Tipranavir Derivatives

Structure-activity relationship (SAR) studies are fundamental to optimizing the efficacy and safety of antiviral agents like Tipranavir. These studies involve systematically altering specific parts of the molecule and evaluating the impact on biological activity. For Tipranavir, SAR investigations have revealed that the trifluoromethyl (-CF3) group, for example, can enhance drug potency by influencing the pKa of adjacent moieties and facilitating crucial hydrogen bonding interactions within the protease active site researchgate.net.

Tipranavir's ability to maintain high affinity against mutated HIV protease enzymes is attributed to its flexible binding mode, which can compensate for entropic losses through enthalpy gains or by limiting enthalpy losses nih.gov. Crystallographic studies have been instrumental in elucidating the specific binding interactions responsible for Tipranavir's high enzymatic binding affinity and its effectiveness against resistant viral strains researchgate.netacs.org. Modifications to phenyl substitutions at the P2 and P2' positions of Tipranavir analogs have shown a significant impact on their binding affinity and antiviral potency nih.gov. Furthermore, computational methods, including Comparative Molecular Field Analysis (CoMFA), have been employed to analyze and predict SAR, aiding in the rational design of new protease inhibitors diva-portal.org.

Prodrug Design Approaches for Tipranavir Isomers

The development of prodrugs is a key strategy in medicinal chemistry to improve the physicochemical, biopharmaceutical, and pharmacokinetic properties of drug candidates, thereby enhancing their therapeutic utility researchgate.net. Tipranavir, despite its potent antiviral activity, presents formulation challenges due to its low aqueous solubility and rapid metabolism fda.gov. While Tipranavir itself does not have a widely marketed prodrug form, prodrug strategies are generally considered for compounds with similar limitations.

Traditional prodrug approaches focus on modifying functional groups to enhance solubility or passive permeability researchgate.net. For Tipranavir, a combined strategy involving chemical modification into a lipophilic prodrug alongside lipid-based formulation approaches is considered promising for targeting the drug to viral reservoirs within the mesenteric lymphatic system nih.gov. The development of prodrugs is an integral part of the drug discovery process, offering a means to overcome formulation and delivery challenges associated with complex molecules researchgate.net.

Compound List

Tipranavir (TPV)

Amprenavir

Fosamprenavir

Ritonavir (B1064)

PNU-140690

TMC-126

TMC-114

Darunavir (DRV)

Saquinavir

Indinavir

Nelfinavir

Lopinavir

Atazanavir

Enfuvirtide (B549319)

Efavirenz

Nevirapine

Delavirdine

Phenprocoumon

Structural Biology and Molecular Recognition of Tipranavir Isomers

Crystallographic Studies of Tipranavir (B1684565) Isomer-Enzyme Complexes

X-ray crystallography has provided high-resolution snapshots of Tipranavir bound to HIV-1 protease, revealing detailed information about its binding mode, conformation, and the specific interactions that underpin its inhibitory function. These studies are crucial for understanding how Tipranavir achieves its therapeutic effect and how its structure contributes to its activity against both wild-type and drug-resistant viral strains.

HIV-1 Protease-Tipranavir Isomer Complex Structures

Numerous crystal structures have been determined for Tipranavir in complex with HIV-1 protease, including wild-type and various drug-resistant mutants nih.govrcsb.orgrcsb.orgrcsb.org. These structures consistently show Tipranavir occupying the protease's active site. Unlike many peptidomimetic inhibitors that mimic the transition state of peptide cleavage, Tipranavir is a non-peptidomimetic inhibitor dovepress.comacs.org. A key structural feature is its ability to form direct hydrogen bonds with the flexible β-hairpin flaps of the protease, specifically with the Ile50 residues located at the flap tips nih.govacs.orgnih.govoup.com. This direct interaction is a departure from other inhibitors that often rely on bridging water molecules to interact with these flap residues nih.govdovepress.comacs.orgnih.gov. The PDB entries such as 2O4N, 3SPK, and 4NJU provide detailed atomic resolution data on these complexes.

Analysis of Binding Conformations and Orientations of Tipranavir Isomers

Tipranavir adopts a characteristic "S"-shaped conformation when bound to HIV-1 protease, which allows it to effectively span the active site acs.orgasm.org. This conformation enables extensive interactions with both the catalytic core and the flexible flaps of the enzyme. The orientation of Tipranavir is such that its dihydropyrone ring and sulfonamide group are positioned to engage critical residues. Its ability to adapt its conformation, particularly in response to mutations in drug-resistant strains, allows it to maintain binding affinity and inhibitory potency nih.govnih.gov. For instance, studies on multi-drug resistant (MDR) protease variants show that Tipranavir can still effectively bind and stabilize the complex, often by forming direct hydrogen bonds to Ile50, thereby reducing flap flexibility nih.govnih.gov.

Role of Stereochemistry in Enzyme Recognition and Binding

While specific comparative studies of different Tipranavir stereoisomers are not extensively detailed in the provided literature, the inherent stereochemistry of the Tipranavir molecule is fundamental to its recognition and binding by HIV-1 protease. The precise spatial arrangement of its functional groups, dictated by its chiral centers, ensures optimal fit within the enzyme's active site and the precise orientation required for potent inhibition. Structure-activity relationship (SAR) studies during its development would have inherently explored the impact of stereochemistry on binding affinity and antiviral activity acs.orgnih.gov. The specific configuration of Tipranavir allows it to establish the critical hydrogen bonds and hydrophobic interactions necessary for high-affinity binding, distinguishing it from other potential stereoisomers that might exhibit reduced efficacy or different binding profiles.

Intermolecular Interactions within Tipranavir Isomer-Target Complexes

The inhibitory mechanism of Tipranavir is mediated by a network of specific intermolecular interactions with the HIV-1 protease. These interactions, including hydrogen bonding and hydrophobic contacts, are crucial for stabilizing the enzyme-inhibitor complex and blocking the enzyme's catalytic activity.

Hydrogen Bonding Networks in Enzyme Active Sites

Table 1: Key Intermolecular Interactions of Tipranavir with HIV-1 Protease

Interaction TypeResidue(s) InvolvedDescriptionSource Index(es)
Hydrogen Bonds Ile50Direct hydrogen bond between Tipranavir and Ile50 on the protease flaps, contributing to flap stabilization. nih.govacs.orgnih.govoup.com
Asp29, Asp30, Gly48Hydrogen bonds formed with the backbone of these residues, contributing to a strong hydrogen bonding network with invariant regions of the protease. nih.govnih.govnih.gov
Asp25Hydrogen bond with the catalytic Asp25 residue. nih.govnih.gov
Asn25Hydrogen bond interaction. nih.gov
Hydrophobic Interactions Various residuesTipranavir engages in hydrophobic interactions within the S1, S1', S2, and S2' subsites of the HIV-1 protease active site. Its non-peptidic structure allows effective occupancy of these pockets. mdpi.comwikipedia.org
Thr82In drug-resistant mutants, Tipranavir gained hydrophobic interactions with Thr82, potentially compensating for lost interactions. nih.gov
Gly49, Val32, Val84Tipranavir lost hydrophobic interactions with these residues in multi-drug resistant (MDR) protease variants. nih.gov

Hydrophobic Interactions and Enzyme Subsite Occupancy

Tipranavir's structure is well-suited to occupy the hydrophobic pockets (S1, S1', S2, S2') of the HIV-1 protease active site, contributing to its high binding affinity. While the number of hydrophobic interactions may not be as extensive as in some other inhibitors, their strategic placement, along with its strong hydrogen bonding network, is critical. The pyran ring of Tipranavir itself makes minimal van der Waals contacts, but other parts of the molecule effectively engage with hydrophobic residues asm.org. In the context of drug resistance, Tipranavir's ability to adapt its hydrophobic interactions, such as gaining contacts with Thr82 in certain mutants while losing others, helps maintain its potency nih.gov. This adaptability is key to its role in salvage therapy for patients with multi-drug resistant HIV.

Table 2: Thermodynamic Binding Parameters of Tipranavir to Wild-Type HIV-1 Protease

ParameterValueUnitsDescriptionSource Index(es)
Inhibition Constant (Ki)19pMRepresents the potency of Tipranavir against wild-type HIV-1 protease. nih.govnih.gov
Enthalpy Change (ΔH)-0.7kcal/molA favorable, albeit small, enthalpy change upon binding, indicating a contribution to binding affinity. nih.govnih.gov
Entropy Change (−TΔS)-14.6kcal/molA very large favorable entropy change upon binding, suggesting that binding is entropically driven, likely due to extensive favorable interactions and reduced solvation. This is a key factor in Tipranavir's high potency. nih.govnih.gov

The unique thermodynamic profile of Tipranavir, characterized by a large favorable entropy change, underscores the complex interplay of forces governing its binding to HIV-1 protease. This entropic advantage, combined with its specific structural interactions, allows Tipranavir to maintain high potency, particularly against viral strains that have developed resistance to other protease inhibitors.

Compound List:

Tipranavir

HIV-1 Protease

Thermodynamic Contributions to Ligand Binding Affinity

The high potency of Tipranavir is attributed to its favorable thermodynamic profile upon binding to the HIV-1 protease. chemicalbook.comnih.govnih.gov High binding affinity is achieved through a combination of favorable enthalpy (ΔH) and entropy (ΔS) changes. chemicalbook.comnih.govnih.gov Tipranavir exhibits a large favorable entropy change, contributing significantly to its binding affinity, coupled with a small but still favorable enthalpy change. chemicalbook.comnih.govnih.gov This thermodynamic characteristic allows Tipranavir to retain inhibitory effects against mutant HIV-1 proteases with only a minor reduction in binding affinity, distinguishing it from many other protease inhibitors that experience a more substantial loss of affinity when faced with resistance mutations. chemicalbook.comnih.govnih.gov For instance, Tipranavir binds to wild-type HIV-1 protease with a Ki of 19 pM, driven by a favorable entropy change of -14.6 kcal/mol and a favorable enthalpy change of -0.7 kcal/mol at 25°C. nih.govnih.gov

Protein Dimerization Modulation by Tipranavir Isomers

Tipranavir is noted for its ability to inhibit not only the enzymatic activity of HIV-1 protease but also its dimerization. medchemexpress.comnih.gov HIV-1 protease functions as a homodimer, and the dimerization of protease monomers is crucial for acquiring catalytic proteolytic activity. nih.govcnjournals.com By inhibiting this dimerization process, Tipranavir represents a novel approach to halting HIV-1 progression. nih.gov While other protease inhibitors primarily target the active site, Tipranavir's dual mechanism of action, targeting both enzymatic activity and dimerization, contributes to its potency, particularly against resistant strains. medchemexpress.comnih.gov Molecular docking simulations have also suggested that Tipranavir may inhibit FIV (Feline Immunodeficiency Virus) protease dimerization as a secondary modality for FIV inhibition. researchgate.net

This compound Interactions with Other Biological Macromolecules

Plasma Protein Binding Interactions (e.g., Human Serum Albumin, α-1-Acid Glycoprotein)

Tipranavir is extensively bound to plasma proteins, with binding exceeding 99.9%. nih.govfda.govfda.govniph.go.jp It demonstrates significant binding to both Human Serum Albumin (HSA) and α-1-Acid Glycoprotein (AAG). nih.govfda.govfda.govniph.go.jp The unbound fraction of Tipranavir in plasma is reported to be very low, approximately 0.015% ± 0.006% in healthy volunteers and 0.019% ± 0.076% in HIV-positive patients. fda.govfda.gov This unbound fraction appears to be independent of the total drug concentration within the observed range. nih.govfda.govfda.gov The high degree of plasma protein binding influences the drug's distribution and pharmacokinetic profile. ymaws.comchromsoc.jpresearchgate.netnih.govich.org AAG, in particular, is known to play a significant role in the binding of basic drugs like Tipranavir, and changes in its plasma concentration can affect drug distribution and pharmacological action. researchgate.netnih.gov

Sirtuin Enzyme (SIRT1/2) Binding Profiles

Recent research has identified Tipranavir as a potential inhibitor of Sirtuin 1 (SIRT1), a class of NAD+-dependent enzymes involved in various cellular processes. researchgate.netnih.govnih.govmdpi.comresearchgate.netgoogle.commedchemexpress.com Studies have shown that Tipranavir selectively inhibits the proliferation of HepG2 cells (a human hepatoma cell line) without causing toxicity to normal hepatic cells. researchgate.netnih.gov This selective inhibition is associated with a reduction in SIRT1 expression and induction of apoptosis in HepG2 cells. researchgate.netnih.gov In vivo studies have also demonstrated that Tipranavir can suppress tumorigenesis and decrease SIRT1 expression. researchgate.net While Tipranavir's primary target is HIV-1 protease, its interaction with SIRT1 suggests potential repurposing for therapeutic applications, such as in hepatocarcinoma treatment. researchgate.netnih.gov There is no direct evidence in the provided search results indicating Tipranavir's binding profile with SIRT2.

Compound List

Tipranavir

Data Tables

Table 1: Tipranavir Binding Affinity to HIV-1 Protease

Protease TypeBinding Constant (Ki)NotesReference
Wild-Type HIV-1 Protease8 pMR-isomer chemicalbook.com
Wild-Type HIV-1 Protease19 pM nih.govnih.gov
Wild-Type HIV-1 Protease82 pMDetermined by hypersensitive assay raineslab.com
Multi-Drug Resistant HIV-1 Protease66-410 nMPotent activity against PI-resistant isolates medchemexpress.com
Multi-Drug Resistant HIV-1 Protease19 pMRetains inhibitory effects with small loss in binding affinity nih.govnih.gov

Table 2: Thermodynamic Parameters of Tipranavir Binding to HIV-1 Protease

ParameterValue (at 25°C)Contribution to BindingReference
Enthalpy (ΔH)-0.7 kcal/molFavorable nih.govnih.gov
Entropy (-TΔS)-14.6 kcal/molHighly Favorable nih.govnih.gov

Table 3: Plasma Protein Binding of Tipranavir

Plasma ProteinBinding PercentageNotesReference
Total Plasma Proteins>99.9%Extensive binding nih.govfda.govfda.govniph.go.jp
Human Serum Albumin (HSA)HighContributes to binding nih.govfda.govfda.govniph.go.jp
α-1-Acid Glycoprotein (AAG)HighContributes to binding; binding is saturable and displaceable; plasma concentration can increase in disease states, potentially altering free fraction and PK/PD. researchgate.netnih.gov nih.govfda.govfda.govniph.go.jpresearchgate.netnih.gov
Unbound Fraction (Healthy Volunteers)0.015% ± 0.006%Independent of total drug concentration over 9-82 µM range. fda.govfda.gov
Unbound Fraction (HIV-1 Positive Patients)0.019% ± 0.076%Independent of total drug concentration over 9-82 µM range. nih.govfda.govfda.gov

Table 4: Tipranavir Interaction with Sirtuin Enzymes

EnzymeInteraction TypeIC50 ValueNotesReference
SIRT1Inhibitor13 μMSelective inhibition of HepG2 cell proliferation without toxicity to normal hepatic cells; reduces SIRT1 expression and induces apoptosis in HepG2 cells; suppresses tumorigenesis in vivo. researchgate.netnih.gov researchgate.netnih.gov
SIRT2Not SpecifiedN/ANo specific binding profile or interaction data for SIRT2 was found in the provided search results.N/A

Enzyme Inhibition Kinetics and Mechanisms of Tipranavir Isomers

Kinetic Characterization of HIV Protease Inhibition by Tipranavir (B1684565)

Tipranavir functions by inhibiting the HIV-1 protease, an enzyme critical for the viral life cycle. Its inhibitory properties have been extensively studied.

Tipranavir exhibits potent inhibition against HIV-1 protease. In laboratory strains and clinical isolates of HIV-1, its 50% effective concentration (EC50) ranges from 0.03 to 0.07 µM fda.govpharmacompass.com. More specific enzymatic assays have determined its inhibition constant (Ki) to be as low as 8 pM against wild-type HIV-1 protease, with an IC90 value of 100 nM researchgate.netapexbt.com. Tipranavir also demonstrates significant activity against resistant HIV-1 protease mutants, with Ki values of 3.0 nM for the V82A mutant and 0.25 nM for the V82F/I84V mutant apexbt.com. Against HIV-2 protease, Tipranavir shows high potency with a Ki of less than 1 nM, although its EC50 values range from 0.233 to 0.522 µM fda.govpharmacompass.comapexbt.com.

Table 1: Kinetic Parameters of Tipranavir (1R, 6R isomer) Against HIV Protease

Target EnzymeParameterValueReference
HIV-1 ProteaseEC500.03–0.07 µM fda.govpharmacompass.com
HIV-1 ProteaseKi8 pM apexbt.com
HIV-1 ProteaseIC90100 nM researchgate.netapexbt.com
HIV-2 ProteaseEC500.233–0.522 µM fda.govpharmacompass.com
HIV-2 ProteaseKi< 1 nM apexbt.com
HIV-1 Protease (V82A mutant)Ki3.0 nM apexbt.com
HIV-1 Protease (V82F/I84V mutant)Ki0.25 nM apexbt.com

Tipranavir is classified as a non-peptidic HIV-1 protease inhibitor fda.govrxlist.compharmacompass.comdrugbank.comnih.govopenaccessjournals.comnih.govpatsnap.com. All approved HIV-1 protease inhibitors, including Tipranavir, function as competitive inhibitors that bind to the catalytic active site of the enzyme nih.gov. Tipranavir's mechanism involves binding to the active site, where its structure allows for increased flexibility and adaptation to amino acid substitutions that confer resistance to other protease inhibitors drugbank.com. The lactone oxygen atom within Tipranavir's dihydropyrone ring forms direct interactions with Ile50 residues in the flap region of HIV-1 protease, contributing to the stabilization of the protease-inhibitor complex nih.gov.

Enzymatic assays to determine Tipranavir's inhibitory activity are typically conducted in a buffer, such as 10 mM sodium acetate (B1210297) at pH 5.0, with a specified substrate concentration (e.g., 40 µM) and protease concentration (1-400 nM) at a controlled temperature, often 25℃ apexbt.com. The inhibition constant (Ki) is determined by measuring the change in fluorescence associated with the substrate's cleavage by the protease in the presence of varying inhibitor concentrations apexbt.com. Tipranavir's mechanism of action involves inhibiting the enzymatic activity and dimerization of HIV-1 protease medchemexpress.com. It prevents the virus-specific processing of the viral Gag and Gag-Pol polyproteins, thereby blocking the formation of mature, infectious viral particles fda.govrxlist.comfda.govpharmacompass.comdrugbank.com.

Analysis of Inhibition Type (e.g., Competitive, Non-Competitive, Uncompetitive)

Inhibition of Viral Polyprotein Processing at the Cellular Level

At the cellular level, Tipranavir's inhibition of HIV-1 protease directly impacts the processing of viral polyproteins. By binding to and inactivating the protease enzyme, Tipranavir prevents the cleavage of the Gag and Gag-Pol polyproteins into individual functional proteins necessary for viral assembly. This disruption in protein maturation leads to the production of immature, non-infectious viral particles, effectively halting the HIV replication cycle within infected cells fda.govrxlist.comfda.govpharmacompass.comdrugbank.com.

Allosteric Modulation Studies of Target Enzymes by Tipranavir

The primary mechanism of action for Tipranavir involves binding directly to the active site of the HIV-1 protease, acting as a competitive inhibitor nih.gov. Based on the reviewed literature, there is no evidence to suggest that Tipranavir functions as an allosteric modulator of its target enzymes.

Molecular Basis of Drug Resistance to Tipranavir Isomers

Characterization of Viral Protease Mutations Conferring Resistance to Tipranavir (B1684565)

Resistance to Tipranavir is not typically conferred by a single mutation but rather by the accumulation of multiple mutations in the HIV-1 protease gene. These mutations can be broadly categorized into primary resistance mutations, which directly impact drug binding, and secondary or compensatory mutations, which may restore viral fitness or further enhance resistance.

Identification of Primary and Secondary Resistance Mutations

Several specific amino acid substitutions within the HIV-1 protease have been identified as conferring reduced susceptibility to Tipranavir. These mutations often occur at key codons that are critical for protease function and drug binding.

Key Mutations and Codons : Mutations at codons 33, 82, 84, and 90 are frequently cited as critical for Tipranavir resistance oup.com. More comprehensive analyses have identified a broader set of mutations associated with reduced Tipranavir susceptibility, including substitutions at positions 10, 13, 20, 33, 35, 36, 43, 46, 47, 54, 58, 69, 74, 82, 83, 84, and 90 oup.comasm.org.

Table 1: Key Mutations Associated with Tipranavir Resistance

MutationPositionPrevalence/SignificanceReference(s)
L33F33Early resistance mutation nih.gov
I84V84Key resistance mutation, early selection oup.comnih.govasm.org
L90M90Frequently associated with resistance oup.comasm.org
M36I36High prevalence in resistant isolates (62%) asm.orgstanford.edu
I54V54High prevalence in resistant isolates (52%) oup.comasm.org
V82T/L/A82Commonly associated with reduced susceptibility oup.comasm.orgnih.gov
K45I45Identified in selected resistant variants nih.gov
I13V13Associated with reduced susceptibility oup.comasm.org
V32I32Identified in selected resistant variants nih.gov
A71V71Compensatory mutation, can increase resistance oup.comnih.govstanford.edu
L10F/I/V10Common accessory mutation oup.comasm.orgstanford.edu
46L, 47V, 74P, 89V, 54MVariousAssociated with cross-resistance to other PIs oup.comasm.orgnatap.org

Structural Impact of Mutations on Tipranavir Binding and Efficacy

Tipranavir's unique binding mode contributes to its activity against resistant strains. Structurally, Tipranavir forms strong hydrogen bonds with invariant regions of the protease active site, including Asp25 and the backbone of Asp29, Asp30, Gly48, and Ile50 chemicalbook.comasm.org. It also forms direct hydrogen bonds with Ile50, a feature not shared by many other PIs chemicalbook.comasm.org.

Mutations that confer resistance often alter the shape and dynamics of the protease active site, reducing Tipranavir's binding affinity. For example, mutations at codon 82, such as V82T or V82L, can significantly impact the hydrophobicity of the binding pocket nih.gov. While these mutations reduce Tipranavir's binding affinity, the drug's inherent flexibility and its ability to form robust hydrogen bonds allow it to adapt to some of these structural changes oup.comdrugbank.com. Tipranavir's potency against resistant variants is partly attributed to its thermodynamic binding profile, which involves a favorable entropy change that compensates for minor enthalpic losses when binding to mutant proteases asm.org. This allows Tipranavir to maintain a small loss in binding affinity compared to other PIs chemicalbook.comasm.org. The drug's ability to stabilize the protease flaps in the inhibitor-protease complex also contributes to preserving its potency nih.gov.

Molecular Mechanisms of Cross-Resistance to Other Protease Inhibitors

The mutational pathways leading to Tipranavir resistance often overlap with, but are not identical to, those conferring resistance to other PIs. This leads to complex cross-resistance patterns.

Distinct Resistance Profiles : While mutations like I84V are associated with resistance to many PIs, including Tipranavir, other mutations show more selective cross-resistance oup.comasm.org. For instance, mutations at codons 24, 48, 50, 54 (S/T), and 82 (A) have been observed to retain susceptibility to Tipranavir even when conferring resistance to other PIs oup.com. Conversely, mutations at codons 84V, 89V, 54M, 47V, and 74P are more likely to confer cross-resistance to both Tipranavir and other approved PIs oup.comnatap.org.

Tipranavir's Relative Sparing : Tipranavir demonstrates activity against a significant proportion of isolates resistant to other PIs, with 71-78% of such isolates remaining susceptible to Tipranavir natap.org. Studies analyzing cross-resistance patterns indicate that resistance can develop easily across common PIs like Nelfinavir (NFV), Saquinavir (SQV), Lopinavir (LPV), Indinavir (IDV), and Darunavir (DRV), but not as readily for Atazanavir (ATV) or Tipranavir researchgate.net. This suggests that Tipranavir's unique binding interactions, particularly its strong hydrogen bonding network, provide a higher barrier to cross-resistance with certain other PIs asm.orgresearchgate.net.

Impact of Resistance Mutations on Viral Fitness and Replication Capacity at the Molecular Level

The acquisition of drug resistance mutations in HIV-1 protease often comes at a cost to the virus's fitness, meaning its ability to replicate and infect cells efficiently.

Fitness Costs : Many primary resistance mutations can impair the catalytic activity of the protease enzyme, affecting its ability to cleave viral polyproteins essential for viral maturation nih.govoup.com. This can lead to reduced viral replication capacity and pathogenicity nih.govopenaccessjournals.com. For example, mutations like D30N and L90M have been associated with declines in viral fitness openaccessjournals.combiorxiv.org. In vitro studies have shown that Tipranavir-resistant viruses often exhibit reduced replicative capacity nih.gov.

Strategies for Overcoming Tipranavir Resistance at the Molecular and Enzymatic Level

The unique molecular properties of Tipranavir provide a foundation for strategies to overcome resistance.

Tipranavir's Design Advantages : Tipranavir's non-peptidic structure and its ability to engage in extensive hydrogen bonding with conserved regions of the protease active site, including direct interaction with Ile50, contribute to its retained activity against many resistant strains chemicalbook.comasm.org. Its thermodynamic binding characteristics also play a role, allowing it to maintain inhibitory effects with minimal loss in binding affinity against mutant proteases asm.org. Furthermore, Tipranavir, like Darunavir, can inhibit the dimerization of HIV-1 protease, a process essential for the enzyme's catalytic activity, potentially offering a higher genetic barrier to resistance nih.gov.

Next-Generation Inhibitors : Research continues to focus on designing novel PIs that incorporate features enhancing interactions with the protease backbone and active site, aiming to achieve even greater potency and overcome emerging resistance mechanisms nih.govnih.gov. These efforts include exploring new structural scaffolds and optimizing binding interactions to target mutations that confer resistance to current drugs.

Clinical Management : Clinically, overcoming Tipranavir resistance involves careful genotypic and phenotypic resistance testing to guide treatment decisions. Combining Tipranavir with other active antiretroviral agents, particularly those with different resistance profiles, is essential to suppress viral replication and delay the emergence of further resistance catie.canih.gov.

Compound Name List:

Tipranavir

In Vitro and Preclinical Metabolic Pathways of Tipranavir Isomers

Identification and Characterization of Tipranavir (B1684565) Metabolites

The biotransformation of tipranavir results in the formation of several metabolites, which have been identified and characterized using various analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS). In preclinical studies, particularly in mice, a detailed analysis of fecal metabolomes has revealed a number of metabolic products.

One such study identified eight distinct metabolites of tipranavir in mouse feces. researchgate.net These were categorized as three monohydroxylated metabolites, three desaturated (dehydrogenated) metabolites, one dealkylated metabolite, and one dihydroxylated metabolite. researchgate.neteuropa.eu The dealkylated metabolite is particularly noteworthy as it arises from an unusual carbon-carbon bond cleavage, a reaction not commonly observed in drug metabolism. mdpi.com

The metabolites identified in preclinical models, particularly those from in vitro studies with human liver microsomes, often correlate well with those found in humans. For instance, five of the metabolites identified in mouse studies were also reproduced in in vitro assays using human liver microsomes. europa.eu

Below is a table summarizing the key metabolites of tipranavir identified in preclinical studies.

Metabolite IDTypeMethod of DetectionKey Findings
Metabolite IIMonohydroxylatedLC-MS/MSDetected in mouse feces with m/z 619. researchgate.net
Metabolite IIIMonohydroxylatedLC-MS/MSDetected in mouse feces with m/z 619. researchgate.net
Metabolite IVMonohydroxylatedLC-MS/MSDetected in mouse feces with m/z 619. researchgate.net
Metabolite VDealkylatedLC-MS/MSResult of C-C bond cleavage; detected in mouse feces with m/z 561. researchgate.net
Metabolite VIDehydrogenatedLC-MS/MSDetected in mouse feces with m/z 601. researchgate.net
Metabolite VIIDehydrogenatedLC-MS/MSDetected in mouse feces with m/z 601. researchgate.net
Metabolite VIIIDehydrogenatedLC-MS/MSDetected in mouse feces with m/z 601. researchgate.net
Metabolite IXDihydroxylatedLC-MS/MSDetected in mouse feces with m/z 635. researchgate.net
H-1Hydroxyl MetaboliteRadiotracer studiesMost abundant metabolite in human feces. hres.ca
H-3Glucuronide ConjugateRadiotracer studiesMost abundant metabolite in human urine. hres.ca

Enzyme Reaction Phenotyping of Tipranavir Metabolism

Enzyme reaction phenotyping studies are conducted to identify the specific enzymes responsible for the metabolism of a drug. For tipranavir, these studies have been crucial in understanding its pharmacokinetic profile and its interactions with other drugs.

Cytochrome P450 (CYP) Isoform Involvement

In vitro metabolism studies using human liver microsomes have consistently shown that cytochrome P450 3A4 (CYP3A4) is the predominant enzyme responsible for the metabolism of tipranavir. hres.cafda.govdrugbank.com The significant first-pass metabolism of tipranavir is largely attributed to the activity of this enzyme in the liver and gastrointestinal tract. hres.canih.gov

Further detailed studies have revealed the involvement of other CYP isoforms in the formation of specific metabolites. For example, the formation of one of the monohydroxylated metabolites (Metabolite III) has been shown to be mediated by multiple cytochrome P450s, including CYP2C19 and CYP2D6 , in addition to CYP3A4. europa.eu The unusual dealkylation of tipranavir, which involves a carbon-carbon bond cleavage, has also been attributed specifically to the action of CYP3A4. mdpi.com

The central role of CYP3A4 in tipranavir metabolism is the primary reason for its co-administration with ritonavir (B1064), a potent CYP3A4 inhibitor. Ritonavir inhibits the metabolism of tipranavir, thereby "boosting" its plasma concentrations and therapeutic efficacy. europa.eu

Role of Other Metabolic Enzymes and Pathways

While CYP enzymes are central to the Phase I metabolism of tipranavir, other enzyme systems are also involved, particularly in Phase II conjugation reactions. The identification of a tipranavir glucuronide conjugate as the major metabolite in human urine points directly to the involvement of UDP-glucuronosyltransferase (UGT) enzymes. hres.canih.gov In vivo studies have also suggested that tipranavir, when administered with ritonavir, can induce glucuronidation. nih.gov

Beyond CYPs and UGTs, tipranavir has been shown to be a substrate for the drug transporter P-glycoprotein (P-gp), which can also influence its disposition. fda.gov However, direct metabolism by other enzyme families such as flavin-containing monooxygenases (FMOs) or aldehyde oxidases (AOs) has not been reported as a major clearance pathway for tipranavir in the available literature.

In Vitro Metabolic Stability and Intrinsic Clearance Studies

In vitro assays are fundamental tools for predicting the metabolic fate of a drug in the body. For tipranavir, studies using liver microsomes and hepatocytes have provided valuable data on its metabolic stability and clearance.

Liver Microsomal and Hepatocyte Metabolism Assays

Human liver microsomes (HLMs) and cryopreserved human hepatocytes are the primary in vitro systems used to study the metabolism of tipranavir. hres.cafda.gov HLMs contain a rich complement of CYP enzymes and are particularly useful for studying Phase I metabolism. As mentioned, studies with HLMs have successfully recapitulated several of the metabolites of tipranavir found in vivo and have been instrumental in identifying CYP3A4 as the main metabolizing enzyme. europa.eu

One study determined the kinetic parameters for tipranavir metabolism in pooled human liver microsomes, demonstrating that the metabolic rate follows Michaelis-Menten kinetics.

In Vitro SystemParameterValueReference
Human Liver MicrosomesKm (µM)1.8 ± 0.9 researchgate.net
Human Liver MicrosomesVmax (pmol/min/mg)165.7 ± 22.8 researchgate.net
Human Liver MicrosomesIntrinsic Clearance (Clint, µL/min/mg)94.6 ± 17.5 researchgate.net

Prediction of Metabolic Fate from In Vitro Data

The data generated from in vitro metabolic studies are used to predict the in vivo pharmacokinetics and metabolic clearance of a drug. The intrinsic clearance (Clint) determined in HLM or hepatocyte assays can be scaled to predict hepatic clearance in vivo. For tipranavir, these predictions are complicated by its extensive protein binding and its role as both a substrate and a modulator of metabolic enzymes and transporters. nih.gov

In vitro studies have also been critical in predicting drug-drug interactions. For example, in vitro data clearly show that tipranavir is a substrate of CYP3A4, which predicts that co-administration with a CYP3A4 inhibitor like ritonavir would increase its exposure. europa.eu Furthermore, in vitro studies have indicated that tipranavir itself can inhibit other CYP isoforms, such as CYP2D6 and CYP2C9. nih.govfda.gov

However, predicting the net in vivo effect can be complex. For instance, while in vitro data suggest tipranavir/ritonavir would inhibit CYP2C9, an in vivo study showed no significant effect on the metabolism of the CYP2C9 substrate S-warfarin. nih.gov This highlights that while in vitro studies are powerful predictive tools, the ultimate metabolic fate and interaction profile of a drug like tipranavir is determined by a complex interplay of multiple factors in vivo. nih.gov

Molecular Mechanisms of Drug-Drug Interactions Involving Tipranavir Isomer Metabolism

The clinical use of tipranavir is defined by its complex drug-drug interaction profile, which stems from its role as a substrate, inhibitor, and inducer of various metabolic enzymes and drug transporters. europa.euhivclinic.ca It is co-administered with low-dose ritonavir, a potent inhibitor of the cytochrome P450 (CYP) 3A4 enzyme, to boost tipranavir plasma concentrations. drugs.comnih.gov This combination results in a net inhibitory and inductive effect on several key metabolic pathways, complicating the concurrent use of other medications. nih.gov

Tipranavir-Mediated Enzyme Inhibition and Induction (e.g., CYP, P-glycoprotein)

In vitro and preclinical studies have elucidated that tipranavir, particularly when boosted with ritonavir, modulates a wide array of drug-metabolizing enzymes and transporters. The interaction is not straightforward, often involving simultaneous inhibition and induction of different pathways. i-base.info

Cytochrome P450 (CYP) Enzymes: Tipranavir's primary metabolism is through the CYP3A4 isoenzyme. fda.govdrugbank.comhres.ca The co-administration of ritonavir potently inhibits this pathway, which is the basis for its use as a pharmacokinetic enhancer. drugs.comnih.gov However, the combination of tipranavir/ritonavir also affects other CYP enzymes. In vivo phenotyping studies have demonstrated that at steady state, the combination is a potent inhibitor of CYP2D6 and a moderate inhibitor of hepatic CYP3A4/5. i-base.infonatap.org Conversely, it also acts as an inducer of CYP1A2 and CYP2C9. i-base.info Another study found weak induction of CYP1A2 and moderate induction of CYP2C19 after multiple doses. nih.gov In vitro data also suggest potential inhibition of CYP1A2, CYP2C9, and CYP2C19. nih.govnih.gov

Enzyme/TransporterEffect of Tipranavir/RitonavirStudy Type/ConditionReference
CYP3A4/5Potent Inhibition (Intestinal)First Dose & Steady State natap.org
CYP3A4/5Moderate Inhibition (Hepatic)Steady State natap.org
CYP2D6Potent InhibitionSteady State nih.govi-base.infonih.gov
CYP1A2Weak InductionSteady State i-base.infonih.gov
CYP2C9Weak Induction / No EffectSteady State i-base.infonih.gov
CYP2C19Moderate Induction / Weak InhibitionMultiple Doses / First Dose nih.gov
P-glycoprotein (P-gp)Inhibition (First Dose), Potent Induction (Steady State)In vivo natap.orgnih.govhres.ca
UGT1A1InductionIn vitro (Human Hepatocytes) rxlist.com

Co-administered Modulators and Their Effects on this compound Metabolism

The metabolism of tipranavir is significantly influenced by co-administered drugs that modulate the activity of CYP3A and P-gp.

Ritonavir: The most critical co-administered modulator is ritonavir. By inhibiting CYP3A4, ritonavir significantly decreases the first-pass metabolism of tipranavir, leading to higher and more sustained plasma concentrations necessary for its therapeutic effect. rxlist.comdrugs.com In the presence of ritonavir, the metabolism of tipranavir is minimal, with unchanged drug accounting for over 98% of the circulating compound in plasma. rxlist.comfda.gov Metabolomic studies provide evidence that this boosting effect is due to the ritonavir-mediated modulation of P450-dependent metabolism. nih.gov

CYP3A/P-gp Inducers: Co-administration of drugs that are potent inducers of CYP3A and/or P-gp can lead to decreased plasma concentrations of tipranavir, potentially reducing its efficacy. rxlist.comeuropa.eu For this reason, co-administration with potent inducers like rifampin and St. John's Wort is contraindicated. drugs.com Other anticonvulsant drugs such as carbamazepine, phenobarbital, and phenytoin (B1677684) may also reduce tipranavir plasma levels. rxlist.com

CYP3A/P-gp Inhibitors: While ritonavir is already a potent CYP3A inhibitor, other inhibitors can still affect tipranavir concentrations. For instance, the antifungal agent fluconazole (B54011) has been shown to increase the AUC and minimum concentration of tipranavir, even in the presence of ritonavir. europa.eu Co-administration of drugs that inhibit P-gp may also lead to increased plasma concentrations of tipranavir. rxlist.comfda.gov

Other Interactions: Some interactions occur through unknown mechanisms. For example, co-administration with the fusion inhibitor enfuvirtide (B549319) was observed to increase steady-state trough concentrations of tipranavir by 45%. europa.eu

Co-administered ModulatorMechanism of InteractionEffect on Tipranavir Plasma ConcentrationsReference
RitonavirPotent CYP3A4 InhibitionIncrease drugs.comnih.gov
Rifampin, St. John's WortPotent CYP3A and/or P-gp InductionDecrease rxlist.comdrugs.com
Carbamazepine, Phenobarbital, PhenytoinCYP3A and/or P-gp InductionPotential Decrease rxlist.com
FluconazoleCYP3A InhibitionIncrease europa.eu
EnfuvirtideMechanism UnknownIncrease europa.eu
P-gp Inhibitors (General)P-gp InhibitionPotential Increase rxlist.comfda.gov

Computational Chemistry and Molecular Modeling of Tipranavir Isomers

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a cornerstone technique used to predict the preferred orientation of a ligand (Tipranavir) when bound to a protein target (HIV-1 protease) to form a stable complex. This process helps in understanding the binding modes and predicting binding affinities.

Prediction of Binding Modes and Affinities of Tipranavir (B1684565) Isomers

Tipranavir exhibits high affinity for HIV-1 protease, with reported inhibition constants (Ki) in the picomolar range, such as 19 pM and 5 pM researchgate.netasm.org. Molecular docking studies have successfully predicted Tipranavir's binding modes, revealing specific interactions with key residues in the protease's active site and flap regions scirp.orgscispace.comresearchgate.netnih.govnih.govnih.govuniroma1.itsrce.hrnih.govacs.orgmdpi.com. For instance, Tipranavir forms strong hydrogen bonds with invariant residues like Asp25, Asp29, Asp30, Gly48, and Ile50 nih.govnih.gov. Notably, Tipranavir establishes direct hydrogen bonds with Ile50, a feature not shared by many other inhibitors that rely on water molecules for this interaction nih.govnih.gov. While Tipranavir is a single stereoisomer, these docking principles are fundamental for analyzing any potential stereoisomers or structural analogs, predicting how their distinct three-dimensional arrangements might influence binding modes and affinities.

Table 1: Tipranavir Binding Affinities and Docking Scores

Method/Study TypeTargetBinding MetricValueReference
Isothermal Titration Calorimetry (ITC)HIV-1 ProteaseKi19 pM asm.orgnih.gov
Isothermal Titration Calorimetry (ITC)HIV-1 ProteaseKi5 pM researchgate.net
Molecular DockingSARS-CoV-2 3CLproDocking Score-8.4 kcal/mol frontiersin.org

Analysis of Protein-Ligand Interaction Energies

Detailed analysis of protein-ligand interaction energies reveals the contributions of various forces to Tipranavir's binding. These include hydrogen bonds, van der Waals forces, and electrostatic interactions, which collectively stabilize the complex pnas.orgscirp.orgscispace.comresearchgate.netnih.govnih.govnih.govuniroma1.itsrce.hrnih.govchemrxiv.org. Van der Waals forces are identified as a significant contributor to the binding affinity pnas.orgchemrxiv.org. Thermodynamically, Tipranavir's high potency is attributed to a substantial favorable entropy change (-TΔS = -14.6 kcal/mol) coupled with a small favorable enthalpy change (ΔH = -0.7 kcal/mol) asm.orgnih.gov. These interactions are mediated by specific residues, with Asp25, Ile50, Asp29, Asp30, and Gly48 playing critical roles scispace.comnih.govnih.gov.

Table 2: Key Protein-Ligand Interactions of Tipranavir with HIV-1 Protease

Interaction TypeKey Residues InvolvedContribution/SignificanceReference
Hydrogen BondingIle50, Asp25, Asp29, Asp30, Gly48Direct H-bonds to Ile50; strong network with invariant regions; stabilizes complex nih.govnih.gov nih.govnih.gov
Van der Waals ForcesVarious active site and flap residuesMajor contributor to binding affinity pnas.orgchemrxiv.org pnas.orgchemrxiv.org
ElectrostaticAsp25, Asp29, Asp30Important for molecular packing and differences in inhibition strength nih.gov nih.gov
Hydrophobic InteractionsFlap regions, active site hydrophobic pocketsContribute to overall binding and stability scispace.comnih.govsrce.hr scispace.comnih.govsrce.hr
Thermodynamic Binding-Dominated by favorable entropy change (-14.6 kcal/mol); small favorable enthalpy change (-0.7 kcal/mol) asm.orgnih.gov asm.orgnih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Complex Stability

Tipranavir is noted for its consistent and strong effect on flap rigidity, leading to constrained flap flexibility compared to other inhibitors researchgate.netsrce.hrauctoresonline.org. Simulations indicate that Tipranavir binding can shift the equilibrium towards more rigid flap conformations srce.hrauctoresonline.org. Analysis of root-mean-square deviation (RMSD) values from MD simulations demonstrates the stability of Tipranavir-protease complexes, with values often below 2 Å f1000research.comnih.govmdpi.com. Furthermore, MD simulations help in understanding desolvation energies, which play a role in the binding process, with Tipranavir complexes sometimes exhibiting lower desolvation penalties pnas.orgasm.orgf1000research.com.

Table 3: Molecular Dynamics Simulation Insights for Tipranavir-HIV Protease Complexes

Aspect of DynamicsFindings for TipranavirMethod/Metric UsedReference
Complex StabilityStable conformations observed; low RMSD values (e.g., ~0.1-2.0 Å)MD simulations f1000research.comnih.govmdpi.com
Flap DynamicsStrong effect on flap rigidity; constrains flap flexibility; leads to more rigid flapsMD simulations researchgate.netsrce.hrauctoresonline.org
Desolvation EnergyPotentially lower desolvation penalties in certain contextsMD/MM-PBSA pnas.orgasm.orgf1000research.com
Thermodynamic ResponseCompensates for entropic losses with enthalpic gains/minimal losses upon mutationITC, MD asm.orgnih.gov

Virtual Screening Approaches for Identifying Novel Tipranavir-like Inhibitors

Virtual screening (VS) is a computational method used to identify potential drug candidates from large chemical libraries by predicting their binding affinity to a target. VS approaches have been employed to discover novel inhibitors that share characteristics with Tipranavir. Studies have utilized docking programs like AutoDock 4 and AutoDock Vina to screen chemical libraries against HIV protease. Furthermore, researchers have synthesized and screened derivatives of Tipranavir to explore structure-activity relationships and identify compounds with improved properties or activity against resistant strains. Machine learning models, trained on existing HIV-1 protease inhibitor data, are also used for virtual screening and classification of potential inhibitors nih.govmdpi.com.

Table 4: Virtual Screening Approaches for Tipranavir-like Compounds

Screening ApproachTargetMethodologies UsedOutcome/FocusReference
Library ScreeningHIV-1 ProteaseAutoDock 4, AutoDock Vina, Machine Learning ModelsRanking compounds based on binding energy; identifying active compounds; predicting inhibitor classification nih.gov
Derivative ScreeningHIV-1 ProteaseDocking, MD simulationsGenerating and screening Tipranavir derivatives for improved activity and resistance profiles
Structure-Based DesignHIV-1 ProteaseFragment docking, coevolutionary analysisIdentifying potential drug targets and binding modes pnas.org

Quantum Chemical Calculations and Conceptual Density Functional Theory (DFT) Analysis of Tipranavir Isomers

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and physicochemical properties of molecules like Tipranavir. These calculations provide insights into how molecular electronic properties relate to biological activity, which is crucial for understanding structure-activity relationships, applicable to isomer analysis.

DFT analysis of Tipranavir has yielded key reactivity descriptors. Tipranavir exhibits low chemical hardness (3.49 eV), indicating a greater propensity to undergo chemical reactions or electron transfer scirp.orgscispace.comnih.gov. Its electronegativity is also notable, suggesting a tendency to attract electrons scispace.com. The HOMO-LUMO energy gap, a measure of electronic stability and reactivity, has been calculated, providing further electronic characterization nih.gov. These electronic properties are vital for understanding molecular interactions and potential binding mechanisms.

Table 5: DFT-Derived Reactivity Descriptors for Tipranavir

DescriptorValue (eV)SignificanceReference
Chemical Hardness (η)3.49Low value indicates high reactivity and ease of electron configuration change scirp.orgscispace.comnih.gov scirp.orgscispace.comnih.gov
Electronegativity (χ)4.40Indicates tendency to attract electrons scispace.com scispace.com
Electrophilicity (ω)2.78Capacity to stabilize energy when saturated with electrons scispace.com scispace.com
HOMO Energy-3.49Highest Occupied Molecular Orbital energy scirp.orgscispace.comnih.gov scirp.orgscispace.comnih.gov
LUMO Energy-0.71Lowest Unoccupied Molecular Orbital energy scirp.orgscispace.comnih.gov scirp.orgscispace.comnih.gov
HOMO-LUMO Gap (ΔE)~2.78Indicates stability and reactivity; calculated from HOMO and LUMO energies nih.gov nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Excluding Oral Bioavailability)

In silico prediction of ADME properties is a critical step in early-stage drug discovery, helping to identify potential liabilities before costly experimental testing. For Tipranavir, these predictions focus on aspects like solubility, permeability, and metabolic pathways.

While Tipranavir's oral bioavailability has been a subject of study, its physicochemical properties, such as molecular weight, LogP, and hydrogen bond acceptors, have shown violations of Lipinski's Rule of 5, suggesting potential challenges with absorption. Tipranavir is primarily metabolized in the liver, with cytochrome P450 3A4 (CYP3A4) being a key enzyme involved in its metabolism scirp.org. In silico models are used to predict parameters like permeability and solubility, although specific quantitative ADME predictions for Tipranavir, excluding oral bioavailability, are less detailed in the available literature compared to its binding interactions.

Table 6: In Silico ADME Predictions for Tipranavir

ADME PropertyPrediction/FindingMethod/Tool (if specified)Reference
Lipophilicity/SolubilityViolations of Lipinski's Rule of 5 (high MW, LogP, HBA) noted; potential challenges with absorption.Rule of 5, In silico ADME
PermeabilityGeneral in silico models for permeability exist; specific values for TPV less detailed in snippets.In silico ADME uniroma1.it
MetabolismPrimarily metabolized by CYP3A4 in the liver scirp.org.In vitro/In silico studies scirp.org
DistributionNot specifically detailed in snippets for Tipranavir.--
ExcretionNot specifically detailed in snippets for Tipranavir.--

Compound List

Tipranavir (TPV)

Amprenavir (APV)

Atazanavir (ATV)

Darunavir (DRV)

Fosamprenavir (FPV)

Indinavir (IDV)

Lopinavir (LPV)

Nelfinavir (NFV)

Ritonavir (B1064) (RTV)

Saquinavir (SQV)

Telaprevir

Asunaprevir

Remdesivir

GRL-519

COM5

Analytical Methodologies for Tipranavir Isomer Research

Development of Stability-Indicating Analytical Methods

Stability-indicating methods are essential for assessing how the quality of a drug substance or product changes over time under various environmental factors like temperature, humidity, and light. scribd.com These methods must be able to resolve the active pharmaceutical ingredient (API) from any degradation products or impurities. scribd.comjfda-online.com

Capillary Zone Electrophoresis (CZE) Applications for Tipranavir (B1684565) Isomers

Capillary Zone Electrophoresis (CZE) has emerged as a powerful technique for the analysis of pharmaceutical compounds, including the isomers of tipranavir. researchgate.netxjtu.edu.cn CZE separates molecules based on their different electrophoretic mobilities in an electric field, which is influenced by the molecule's charge, size, and the viscosity of the solvent. researchgate.netdiva-portal.org This technique is particularly advantageous due to its high resolution, short analysis time, and minimal consumption of samples and solvents. diva-portal.org

A stability-indicating CZE method has been successfully developed and validated for the assay of tipranavir in capsule form. nih.gov This method proved to be specific even in the presence of various degradation products and impurities. nih.gov The optimized conditions for this CZE method involved a background electrolyte composed of 50mM sodium borate (B1201080) at pH 9.0 with 5% methanol. nih.gov The separation was achieved in a fused silica (B1680970) capillary (50 µm internal diameter x 40 cm effective length) with a voltage of +28 kV and hydrodynamic injection. nih.gov Furosemide was utilized as an internal standard, and detection was performed at a wavelength of 240 nm. nih.gov

The versatility of CZE allows for the analysis of a wide range of molecules, including those with stereochemical centers, making it a suitable choice for the impurity profiling of complex drugs. researchgate.netxjtu.edu.cn

Chromatographic Techniques (e.g., HPLC-DAD, LC-MS) for Separation and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Mass Spectrometry (MS), are the cornerstone of pharmaceutical analysis for separating and quantifying drug isomers and their impurities. nih.govchromatographyonline.com

HPLC-DAD: Reverse-phase HPLC with DAD is a widely used method for the quantitative determination of antiretroviral drugs like tipranavir. jfda-online.com These methods are validated according to International Conference on Harmonisation (ICH) guidelines to ensure they are accurate, precise, specific, and robust. ijrpr.com For instance, a typical HPLC method might use a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. jfda-online.comhumanjournals.com The DAD detector allows for the monitoring of absorbance at multiple wavelengths, which aids in peak identification and purity assessment. jfda-online.com

LC-MS: The coupling of liquid chromatography with mass spectrometry (LC-MS) provides an even higher level of selectivity and sensitivity, making it an invaluable tool for the identification and quantification of isomers, metabolites, and degradation products. chromatographyonline.comnih.govjapsonline.com LC-MS/MS, or tandem mass spectrometry, further enhances specificity by monitoring specific fragmentation patterns of the target analytes. nih.gov Various LC-MS methods have been developed for the simultaneous quantification of multiple antiretroviral agents, including tipranavir, in biological matrices. nih.gov These methods often employ a simple protein precipitation step for sample preparation followed by chromatographic separation using a gradient elution on a reverse-phase column. nih.gov

The table below summarizes typical parameters for HPLC-DAD and LC-MS methods used in the analysis of compounds like tipranavir.

ParameterHPLC-DADLC-MS/MS
Stationary Phase Reverse Phase C18 ColumnReverse Phase C18 or Chiral Column
Mobile Phase Acetonitrile and aqueous buffer (e.g., phosphate (B84403) or acetate)Acetonitrile/Methanol and aqueous buffer with volatile additives (e.g., formic acid, ammonium (B1175870) acetate)
Detection Diode Array Detector (DAD)Mass Spectrometer (e.g., Triple Quadrupole, Orbitrap)
Quantification Peak area at a specific wavelengthSelected Reaction Monitoring (SRM) or Extracted Ion Chromatogram (EIC)
Key Advantages Robust, widely available, good for routine quantificationHigh selectivity, high sensitivity, structural elucidation capabilities

High-Resolution Mass Spectrometry for Metabolite and Impurity Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural elucidation of unknown compounds, such as metabolites and impurities of tipranavir. thermofisher.cn HRMS instruments, like Quadrupole-Time of Flight (Q-TOF) and Orbitrap mass spectrometers, provide highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule. nih.govthermofisher.cn This capability is essential for distinguishing between compounds with very similar masses. thermofisher.cn

In the context of tipranavir research, HRMS has been instrumental in identifying and characterizing organic impurities and degradation products. nih.gov By analyzing the fragmentation patterns (MS/MS spectra) of the parent ion, researchers can piece together the structure of the unknown compound. nih.gov This information is vital for understanding the degradation pathways of the drug and for ensuring that any potential impurities are identified and controlled within acceptable limits. tandfonline.com

Identification and Characterization of Degradation Products of Tipranavir Isomers

The stability of a drug molecule is a critical quality attribute. Forced degradation studies, where the drug is subjected to stress conditions like oxidation, hydrolysis, and heat, are performed to understand its degradation pathways and to develop stability-indicating analytical methods. jyoungpharm.orgrjptonline.org

Oxidative Degradation Pathways and Kinetics

Studies have shown that oxidation is a primary degradation pathway for tipranavir. nih.gov When subjected to oxidative stress, tipranavir undergoes degradation, and the kinetics of this process have been reported to follow a second-order model under specific experimental conditions. nih.gov The main oxidation products of tipranavir have been identified and characterized using techniques like Q-TOF HRMS. nih.gov This knowledge of the oxidative degradation profile is crucial for establishing appropriate storage conditions and shelf-life for the drug product.

Impurities Arising from Drug-Excipient Interactions (e.g., Drug-Tris Isomers)

Interactions between the active pharmaceutical ingredient (API) and excipients can lead to the formation of impurities. labinsights.nl These interactions can be complex and may be influenced by factors such as moisture, temperature, and the chemical properties of both the drug and the excipient. labinsights.nlnih.gov While specific "drug-Tris isomers" for tipranavir are not extensively detailed in the provided search results, the potential for such interactions is a recognized concern in pharmaceutical formulation. For example, impurities in excipients, such as formaldehyde, can react with amine groups in a drug molecule. rjptonline.orgnih.gov

In the broader context of drug development, HPLC is used to detect impurities that may arise from API-excipient interactions. labinsights.nl For instance, the formation of poorly soluble complexes between a drug and an excipient can be identified. labinsights.nl Careful screening of excipients and a thorough understanding of potential drug-excipient incompatibilities are essential to ensure the stability and quality of the final drug product. nih.gov

Advanced Spectroscopic Analyses for Structural Elucidation of Tipranavir Isomers and Related Compounds

The definitive structural elucidation of tipranavir, its isomers, and related compounds is foundational to understanding its mechanism of action, metabolism, and impurity profiles. Researchers employ a suite of advanced spectroscopic techniques to map the complex three-dimensional architecture of these molecules with high precision. These methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Fourier-Transform Infrared (FTIR) spectroscopy, provide complementary information essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For tipranavir and its analogues, ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments, offer detailed insights into the molecular framework, stereochemistry, and the electronic environment of each atom.

Research on tipranavir and its synthesis intermediates often reports complex ¹H NMR spectra due to the presence of multiple tautomers, rotamers, and diastereomers. researchgate.net The spectra provide critical information on the connectivity and spatial arrangement of protons within the molecule. For instance, in compounds related to tipranavir, specific proton signals (δ) and their coupling constants (J) are meticulously analyzed to confirm structural assignments. acs.orgnih.gov

¹³C NMR spectroscopy complements proton NMR by defining the carbon skeleton of the molecule. Each unique carbon atom in the tipranavir structure produces a distinct signal, with its chemical shift indicative of its bonding environment (e.g., aromatic, aliphatic, carbonyl). acs.orgnih.gov

Table 1: Representative NMR Data for a Tipranavir-Related Compound This table presents example NMR data for a compound structurally related to Tipranavir, illustrating the type of information obtained from such analyses.

TechniqueDescriptionExample Data (Chemical Shift δ in ppm, Coupling Constant J in Hz)Reference
¹H NMRProvides information on the proton environment and connectivity.δ 7.44–7.36 (m, 2H), 7.30 (m, 3H), 7.07 (m, 2H), 6.87 (m, 1H), 3.93–3.81 (m, 3H), 3.63 (s, 3H), 0.83–0.71 (m, 15H) acs.org
¹³C NMRProvides information on the carbon skeleton of the molecule.δ 176.15, 172.23, 142.49, 137.87, 131.55, 129.47, 80.57, 63.15, 52.95, 38.25, 22.72, 18.58 acs.org

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of tipranavir and its metabolites. soeagra.com Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are widely used for the identification, characterization, and quantification of tipranavir and its related substances in complex biological matrices. nih.govnih.gov

In these analyses, the parent molecule is ionized, often using electrospray ionization (ESI), and its mass-to-charge ratio (m/z) is measured to confirm its molecular weight. nih.gov Further structural information is obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented, and the resulting product ions are analyzed. This fragmentation pattern serves as a molecular fingerprint, allowing for the differentiation of isomers, which have the same molecular weight but different structural arrangements. capes.gov.br For instance, metabolite profiling of [¹⁴C]-labeled tipranavir has been successfully performed using LC-MS/MS to identify metabolic products in plasma, urine, and feces. nih.govnih.gov

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its solid, crystalline state. This technique has been pivotal in understanding how tipranavir interacts with its biological target, the HIV-1 protease. asm.org By analyzing the diffraction pattern of X-rays passing through a crystal of tipranavir complexed with the protease, researchers can determine the precise coordinates of each atom. nih.govrcsb.org

These studies have revealed the intricate network of interactions between tipranavir and the amino acid residues in the active site of the enzyme. asm.orgabstract-archive.org Key findings include the strong hydrogen bonds tipranavir forms with invariant regions of the protease, such as the catalytic aspartate residues (Asp25) and backbone atoms of other key residues like Ile50. asm.orgabstract-archive.org This detailed structural information is crucial for explaining its high potency and its ability to inhibit drug-resistant viral strains. nih.gov

Table 2: Crystallographic Data for Tipranavir-HIV-1 Protease Complexes

ComplexPDB IDResolution (Å)Space GroupKey FindingsReference
Tipranavir-MDR 769 82T Protease3SPK1.24P6₁Binding facilitates closure of the wide-open flaps of the MDR protease. nih.gov
Tipranavir-WT HIV-1 Protease-1.8-Forms direct H-bonds with the backbone NH atoms of Ile50 in both chains of the protease. asm.org
Tipranavir-Triple Mutant Protease1D4Y1.97-Reveals a network of hydrophobic bonds with active site amino acids. rcsb.orgchemicalbook.com

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. japer.in The infrared spectrum of tipranavir shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of its constituent bonds. unica.it

This technique is valuable for confirming the presence of key structural motifs within the tipranavir molecule, such as:

Sulfonamide group (S=O stretching)

Carbonyl group (C=O stretching) in the dihydropyrone ring

Hydroxyl group (O-H stretching)

Aromatic rings (C=C stretching)

While FTIR is a powerful tool for identifying functional groups and can be used for quantitative analysis, it is typically used in conjunction with NMR and MS for complete structural elucidation of a complex molecule like tipranavir. sapub.org

Q & A

Q. What safety protocols should researchers follow when handling Tipranavir in laboratory settings?

Tipranavir requires adherence to OSHA HCS guidelines, including:

  • Fire safety : Use dry chemical or CO₂ extinguishers; avoid solid water streams due to inefficacy .
  • Spill management : Contain spills to prevent environmental contamination (e.g., waterways, sewage systems) .
  • Personal protective equipment (PPE) : Use impermeable gloves with validated penetration times (manufacturer-specific testing required). No specialized respiratory or eye protection is mandated, but avoid inhalation of aerosols .
  • Storage : Keep containers tightly closed under standard laboratory conditions .

Q. How is Tipranavir resistance assessed in HIV-1 clinical isolates?

Resistance is evaluated using:

  • Phenotypic assays : Measure IC₅₀/IC₉₀ values against multi-PI-resistant isolates. Tipranavir retains activity against >90% of isolates resistant to ≥3 PIs, with <10% showing >10-fold resistance .
  • Genotypic analysis : Identify mutations in HIV-1 protease (e.g., 10V, 33F, 54A/M/V) using stepwise multiple regression models. A mutation score (16 positions, 21 mutations) predicts reduced susceptibility and virologic response (0.16-log₁₀ copies/mL reduction per mutation point) .

Q. What methodologies are used to study Tipranavir's placental transfer and fetal toxicity?

  • Animal models : Assess systemic exposure (AUC) at maternally toxic doses. Tipranavir crosses the placenta in rodents at exposures below human RHD (recommended human dose) .
  • Human data : Prospective registries (e.g., Antiretroviral Pregnancy Registry) track outcomes in 17 live births, showing no birth defects despite placental transfer .

Advanced Research Questions

Q. How does the Tipranavir mutation score inform clinical trial design for treatment-experienced patients?

The mutation score (derived from phase II/III trials) stratifies patients by baseline resistance:

  • Predictive modeling : Each mutation point correlates with a 0.16-log₁₀ reduction in viral load at 24 weeks. Trials prioritize patients with ≤5 mutations for optimal response .
  • Background regimen optimization : Combine Tipranavir with ≥2 active drugs (e.g., enfuvirtide) to enhance efficacy. Excluding enfuvirtide increases cost-effectiveness ratios (e.g., 46,147/QALYvs.46,147/QALY vs. 56,517/QALY) .

Q. What experimental approaches validate Tipranavir's off-target anticancer effects?

  • In vitro models : Treat gastric cancer stem cells (GCSCs) with Tipranavir (10–50 µM) for 48 hours. Assess apoptosis via mitochondrial pathway activation (e.g., caspase-3 cleavage) and IL24 protein upregulation (Western blot, CCK-8 assays) .
  • Silencing studies : Knock down IL24 in GCSCs to confirm Tipranavir’s mechanism (siRNA transfection reduces apoptosis by 60–80%) .

Q. How do drug-drug interaction studies inform Tipranavir dosing in CYP-polymorphic populations?

  • In vitro microsomal assays : Tipranavir inhibits CYP1A2, CYP2C9, CYP2C19, and CYP2D6. Co-administration with ritonavir amplifies CYP2D6 inhibition, requiring dose adjustments for substrates (e.g., antidepressants) .
  • Clinical validation : Monitor plasma levels of co-administered drugs (e.g., proton pump inhibitors) using LC-MS/MS, as Tipranavir reduces Rabeprazole exposure by 40% .

Q. What contradictions exist between animal and human reproductive toxicity data for Tipranavir?

  • Animal studies : Fetal toxicity occurs at sub-therapeutic doses (AUC < human RHD), suggesting species-specific susceptibility .
  • Human data : No birth defects reported in first-trimester exposures (n=13), but small sample sizes limit statistical power. Researchers must reconcile these via larger cohort studies and mechanistic models (e.g., placental organoids) .

Methodological Considerations

  • Resistance genotyping : Use population sequencing with a 20% detection threshold for minority variants .
  • Combination therapy trials : Design RESIST-style studies (randomized, open-label) with endpoints at 48 weeks, analyzing time-to-treatment failure and AIDS-event reductions .
  • Off-target effect validation : Prioritize 3D tumor spheroid models over monolayer cultures to mimic in vivo microenvironments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.